molecular formula C12H15F3N2O2 B13210033 3-Amino-N-methyl-2-{[4-(trifluoromethoxy)phenyl]methyl}propanamide

3-Amino-N-methyl-2-{[4-(trifluoromethoxy)phenyl]methyl}propanamide

Cat. No.: B13210033
M. Wt: 276.25 g/mol
InChI Key: SLRRUDOVAFEXFK-UHFFFAOYSA-N
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Description

3-Amino-N-methyl-2-{[4-(trifluoromethoxy)phenyl]methyl}propanamide is a chemical compound with the molecular formula C12H16ClF3N2O2. It is known for its unique structure, which includes an amino group, a methyl group, and a trifluoromethoxy phenyl group. This compound is often used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-N-methyl-2-{[4-(trifluoromethoxy)phenyl]methyl}propanamide typically involves multiple steps. One common method includes the reaction of 4-(trifluoromethoxy)benzyl chloride with N-methyl-2-amino-propanamide under specific conditions to yield the desired product. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of high-performance liquid chromatography (HPLC) and other analytical techniques ensures the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Amino-N-methyl-2-{[4-(trifluoromethoxy)phenyl]methyl}propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce primary or secondary amines .

Scientific Research Applications

3-Amino-N-methyl-2-{[4-(trifluoromethoxy)phenyl]methyl}propanamide is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 3-Amino-N-methyl-2-{[4-(trifluoromethoxy)phenyl]methyl}propanamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, while the trifluoromethoxy group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the trifluoromethoxy group in 3-Amino-N-methyl-2-{[4-(trifluoromethoxy)phenyl]methyl}propanamide imparts unique chemical properties, such as increased lipophilicity and stability, making it distinct from other similar compounds.

Properties

Molecular Formula

C12H15F3N2O2

Molecular Weight

276.25 g/mol

IUPAC Name

2-(aminomethyl)-N-methyl-3-[4-(trifluoromethoxy)phenyl]propanamide

InChI

InChI=1S/C12H15F3N2O2/c1-17-11(18)9(7-16)6-8-2-4-10(5-3-8)19-12(13,14)15/h2-5,9H,6-7,16H2,1H3,(H,17,18)

InChI Key

SLRRUDOVAFEXFK-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C(CC1=CC=C(C=C1)OC(F)(F)F)CN

Origin of Product

United States

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